2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H22ClN and a molecular weight of 239.79 g/mol . It is a hydrochloride salt form of 2-(4-Phenylcyclohexyl)ethan-1-amine, which is characterized by the presence of a phenyl group attached to a cyclohexyl ring, further connected to an ethanamine chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a cyclization reaction involving appropriate starting materials.
Attachment of the phenyl group: The phenyl group is introduced to the cyclohexyl ring through a Friedel-Crafts alkylation reaction.
Formation of the ethanamine chain: The ethanamine chain is attached to the cyclohexyl ring through a nucleophilic substitution reaction.
Conversion to hydrochloride salt: The final step involves converting the free base to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide.
Scientific Research Applications
2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(4-Methylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with a methyl group instead of a phenyl group.
2-(4-Ethylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with an ethyl group instead of a phenyl group.
2-(4-Phenylcyclohexyl)propan-1-amine hydrochloride: Similar structure but with a propanamine chain instead of an ethanamine chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-phenylcyclohexyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDWYPGONINVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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